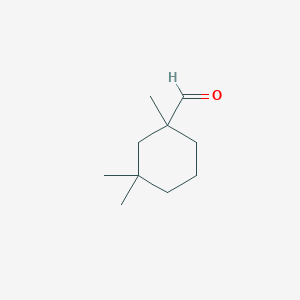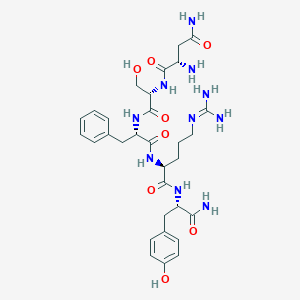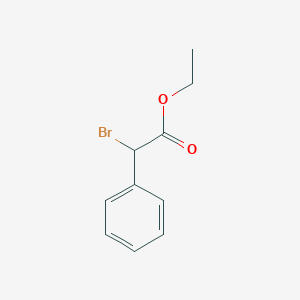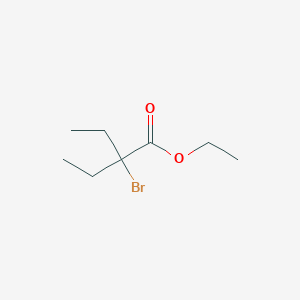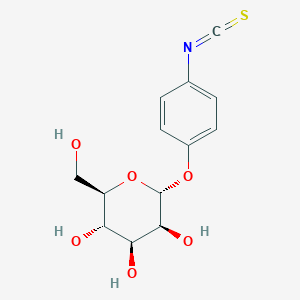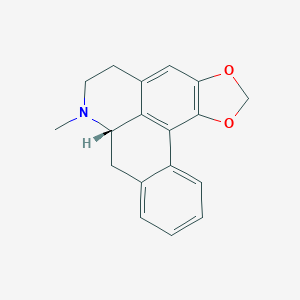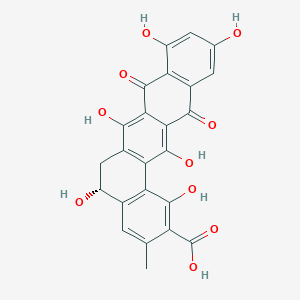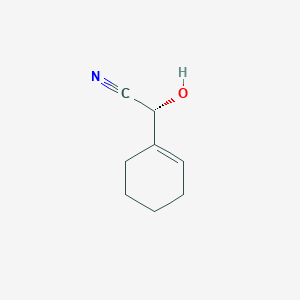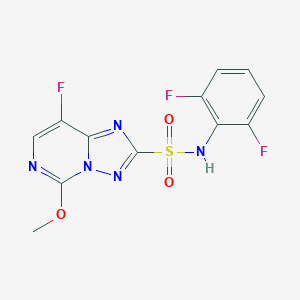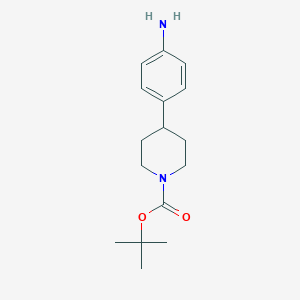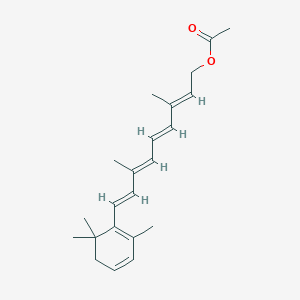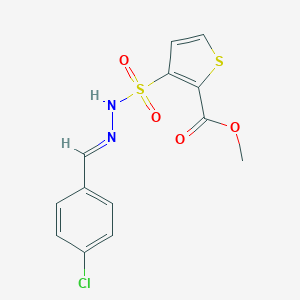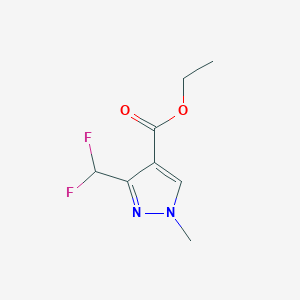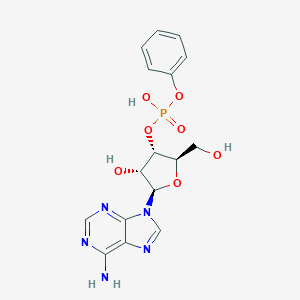
Adenosine 3'-phosphate phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 3'-phosphate phenyl ester (APPE) is a chemical compound that is commonly used in scientific research. APPE is a derivative of adenosine triphosphate (ATP), which is a molecule that provides energy to living cells. APPE is synthesized using a specific method and has various applications in scientific research.
Mécanisme D'action
Adenosine 3'-phosphate phenyl ester is hydrolyzed by ATPases to form adenosine 3'-phosphate (AP) and phenol. The hydrolysis of Adenosine 3'-phosphate phenyl ester is a reversible reaction, and the equilibrium constant for the reaction is pH-dependent. The mechanism of action of Adenosine 3'-phosphate phenyl ester involves the binding of the molecule to the active site of the ATPase enzyme, followed by the hydrolysis of the ester bond.
Effets Biochimiques Et Physiologiques
The hydrolysis of Adenosine 3'-phosphate phenyl ester by ATPases results in the production of AP, which is a molecule that can activate purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune response. Adenosine 3'-phosphate phenyl ester has also been shown to have antioxidant properties and can protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Adenosine 3'-phosphate phenyl ester in lab experiments is its stability. Adenosine 3'-phosphate phenyl ester is a stable compound that can be stored for long periods without degradation. Another advantage is its specificity for ATPases, which allows researchers to study the activity of these enzymes in isolation. However, one limitation of using Adenosine 3'-phosphate phenyl ester is its cost. Adenosine 3'-phosphate phenyl ester is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Adenosine 3'-phosphate phenyl ester. One direction is the development of new methods for synthesizing Adenosine 3'-phosphate phenyl ester that are more efficient and cost-effective. Another direction is the study of the effects of Adenosine 3'-phosphate phenyl ester on purinergic receptors and their role in various physiological processes. Additionally, the use of Adenosine 3'-phosphate phenyl ester in drug discovery and development is an area of future research, as the compound has potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of Adenosine 3'-phosphate phenyl ester involves the reaction of adenosine 5'-monophosphate (AMP) with phenyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The product of the reaction is Adenosine 3'-phosphate phenyl ester, which is a white, crystalline powder.
Applications De Recherche Scientifique
Adenosine 3'-phosphate phenyl ester is commonly used in scientific research as a substrate for enzymes that hydrolyze ATP. These enzymes, known as ATPases, are involved in various cellular processes, including muscle contraction, ion transport, and protein synthesis. By using Adenosine 3'-phosphate phenyl ester as a substrate, researchers can study the activity of ATPases and their role in these processes.
Propriétés
Numéro CAS |
144828-27-3 |
|---|---|
Nom du produit |
Adenosine 3'-phosphate phenyl ester |
Formule moléculaire |
C16H18N5O7P |
Poids moléculaire |
423.32 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18N5O7P/c17-14-11-15(19-7-18-14)21(8-20-11)16-12(23)13(10(6-22)26-16)28-29(24,25)27-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H,24,25)(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
IKSVKPSJEVGDNO-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OP(=O)(O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Autres numéros CAS |
144828-27-3 |
Synonymes |
adenosine 3'-phosphate phenyl ester Ap(3')(phenyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



